molecular formula C11H14Cl2FNO B13717571 4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride

4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride

Cat. No.: B13717571
M. Wt: 266.14 g/mol
InChI Key: LKELASFTVCJNJY-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chloro-4-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride typically involves the reaction of 3-chloro-4-fluorophenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including analgesic and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorophenoxy)piperidine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to other similar compounds .

Properties

Molecular Formula

C11H14Cl2FNO

Molecular Weight

266.14 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenoxy)piperidine;hydrochloride

InChI

InChI=1S/C11H13ClFNO.ClH/c12-10-7-9(1-2-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H

InChI Key

LKELASFTVCJNJY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)F)Cl.Cl

Origin of Product

United States

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